2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide
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Overview
Description
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, an octyl chain, and a hydrazine-carbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide typically involves the reaction of hydrazine with a suitable thioamide precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used in these reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the cyano group or the hydrazine moiety is replaced by other functional groups
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .
Scientific Research Applications
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-carbothioamide moiety and exhibit similar biological activities.
Cyano-substituted compounds: Compounds with a cyano group often have comparable chemical reactivity and applications
Uniqueness
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
CAS No. |
139138-90-2 |
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Molecular Formula |
C10H20N4S |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
(2-cyanooctan-2-ylamino)thiourea |
InChI |
InChI=1S/C10H20N4S/c1-3-4-5-6-7-10(2,8-11)14-13-9(12)15/h14H,3-7H2,1-2H3,(H3,12,13,15) |
InChI Key |
AQHZKRPTORPIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#N)NNC(=S)N |
Origin of Product |
United States |
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